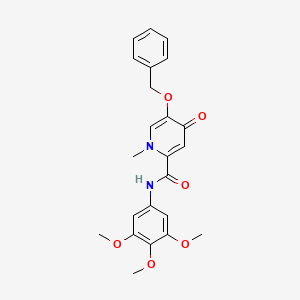

![molecular formula C22H24N4O6S B2609310 N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)propanamide CAS No. 817633-24-2](/img/structure/B2609310.png)

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

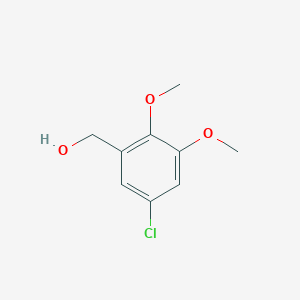

The compound “N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)propanamide” has a molecular formula of C21H22N4O6S. It has an average mass of 458.488 Da and a monoisotopic mass of 458.126007 Da .

Molecular Structure Analysis

The systematic name for this compound is N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-phenoxy-propanamide. The SMILES representation isCC(C(=O)Nc1ccc(cc1)S(=O)(=O)Nc2cc(nc(n2)OC)OC)Oc3ccccc3 . Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3. Its molar refractivity is 116.3±0.4 cm3. It has 10 hydrogen bond acceptors and 2 hydrogen bond donors. It has 9 freely rotating bonds. Its polar surface area is 137 Å2, and its molar volume is 331.4±3.0 cm3 .Aplicaciones Científicas De Investigación

Fluorescence Studies and Protein Interactions

Research by Meng et al. (2012) involved the synthesis of novel p-hydroxycinnamic acid amides, closely related to the specified compound, to explore their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. These interactions can shed light on the binding dynamics and conformational changes in proteins, which are crucial for understanding protein function and drug design (Meng, Zhu, Zhao, Yu, & Lin, 2012).

Metal Complexes and Biological Activity

Chohan and Shad (2011) synthesized sulfonamide-derived ligands and their metal complexes, which were characterized and evaluated for their antibacterial and antifungal activities. Such complexes can provide insights into the role of metal ions in enhancing the biological activity of sulfonamide compounds, potentially leading to new therapeutic agents (Chohan & Shad, 2011).

Herbicidal Activity

A series of N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides, with structural similarity to the target compound, were synthesized and evaluated for their selective herbicidal activity by Liu and Shi (2014). This work highlights the potential of such compounds in agricultural applications, specifically in weed control (Liu & Shi, 2014).

Radioactive Labeling for Environmental Studies

Yang et al. (2008) focused on synthesizing mono-labeled versions of a broad-spectrum herbicidal ingredient, ZJ0273, which shares structural features with the specified compound. These labeled compounds are valuable tools for studying the metabolism, mode of action, environmental behavior, and fate of such herbicides (Yang, Ye, & Lu, 2008).

Molecular Docking and Inhibitor Design

Research by He et al. (2007) employed molecular docking, along with comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), to study the bioactive conformation of pyrimidinylthiobenzoates as inhibitors of acetohydroxyacid synthase (AHAS). This enzyme is a target for herbicidal action, and the study provides a basis for designing more effective AHAS inhibitors (He, Li, Zhu, Xi, Niu, Wan, Zhang, & Yang, 2007).

Mecanismo De Acción

Target of Action

The primary targets of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)propanamide are the phagocytes in the body . These cells play a crucial role in the immune system’s response to inflammation and infection .

Mode of Action

This compound interacts with its targets by inhibiting the oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . This interaction results in a decrease in the inflammatory response .

Biochemical Pathways

The compound affects the biochemical pathways related to inflammation and oxidative stress . The downstream effects include the downregulation of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, and the upregulation of the anti-inflammatory cytokine IL-10 .

Pharmacokinetics

The compound has been shown to be non-toxic towards normal fibroblast cells , suggesting it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of nitric oxide from lipopolysaccharide-induced J774.2 macrophages, indicating its in vitro anti-inflammatory efficacy . In vivo, the compound significantly downregulates the mRNA expression of inflammatory markers and upregulates the expression of anti-inflammatory cytokine IL-10 .

Action Environment

The compound has been shown to be non-toxic at the highest tested intraperitoneal dose of 100 mg/kg in acute toxicological studies in balb/c mice , suggesting it may be stable and effective in various environments.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)propanamide has shown to inhibit zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . This indicates that the compound interacts with enzymes and proteins involved in the oxidative burst pathway, a crucial biochemical reaction in the immune response.

Cellular Effects

The compound has demonstrated anti-inflammatory efficacy in vitro, inhibiting nitric oxide from lipopolysaccharide-induced J774.2 macrophages . This suggests that this compound can influence cell function by modulating cell signaling pathways and gene expression related to inflammation.

Molecular Mechanism

Its ability to inhibit nitric oxide suggests that it may interact with biomolecules involved in the nitric oxide pathway, potentially through enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The compound did not show toxicity towards normal fibroblast cells . More studies are needed to understand the long-term effects of this compound on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

In acute toxicological studies in Balb/c mice, the compound showed no toxicity at the highest tested intraperitoneal dose of 100 mg/kg . No suppressive effect was observed at the dose of 25 mg/kg

Propiedades

IUPAC Name |

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-methylphenoxy)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O6S/c1-14-5-9-17(10-6-14)32-15(2)21(27)23-16-7-11-18(12-8-16)33(28,29)26-19-13-20(30-3)25-22(24-19)31-4/h5-13,15H,1-4H3,(H,23,27)(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGCPOFVVLRYMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2609228.png)

![2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2609229.png)

![(4Z)-4-{[(2,4-dimethoxyphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2609231.png)

![3-(phenylthio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2609236.png)

![5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2609237.png)

![2-phenoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2609241.png)

![5-bromo-2-chloro-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-3-carboxamide](/img/structure/B2609242.png)

![3-(3-chloro-4-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2609245.png)

![4-({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2609246.png)